(R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid

説明

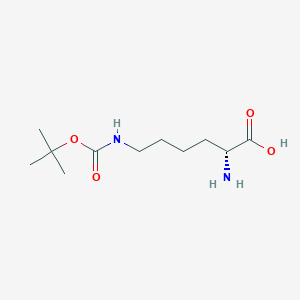

(R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H22N2O4 and its molecular weight is 246,3 g/mole. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

H-D-Lys(Boc)-OH, also known as ®-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid or N-epsilon-Boc-D-lysine, is a derivative of the amino acid lysine . The primary targets of this compound are enzymes that bind to lysine residues . These enzymes are involved in various biochemical processes, including coagulation and fibrinolysis .

Mode of Action

The compound interacts with its targets by acting as a substrate for these enzymes . The tert-butoxycarbonyl (Boc) group in the compound serves as a protecting group, preventing unwanted reactions with other functional groups in the molecule . This allows for selective interaction with the target enzymes .

Biochemical Pathways

The compound affects the biochemical pathways involving the enzymatic activity of serine proteases involved in coagulation and fibrinolysis . The interaction of the compound with these enzymes can lead to changes in these pathways, potentially affecting the coagulation process and the breakdown of blood clots .

Pharmacokinetics

The compound’s solubility in various solvents suggests that it may have good bioavailability . The Boc group in the compound can be removed under certain conditions, which may affect its absorption, distribution, metabolism, and excretion .

Result of Action

The interaction of H-D-Lys(Boc)-OH with its target enzymes can lead to changes in the enzymatic activity of these enzymes . This can result in alterations in the coagulation process and the breakdown of blood clots . The exact molecular and cellular effects of the compound’s action would depend on the specific enzymes it interacts with and the biochemical pathways these enzymes are involved in .

Action Environment

The action, efficacy, and stability of H-D-Lys(Boc)-OH can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with target enzymes . Additionally, the presence of other compounds in the environment can also influence the compound’s action .

生物活性

(R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid, commonly referred to as H-D-Lys(Boc)-OH or N-epsilon-Boc-D-lysine, is a derivative of the amino acid lysine. This compound is primarily utilized in organic synthesis, particularly in peptide chemistry, due to its protective tert-butoxycarbonyl (Boc) group, which stabilizes the amino group during chemical reactions. This article explores the biological activities associated with this compound, including its mechanisms of action, applications in research and medicine, and relevant case studies.

- Molecular Formula : C₁₁H₂₂N₂O₄

- Molecular Weight : 246.3 g/mol

- Purity : Typically 95%

- Physical State : Clear to pale yellow liquid at room temperature

The primary mechanism of action for this compound involves its role as a substrate in enzymatic reactions. The Boc group protects the amino group from unwanted reactions, allowing for selective modifications during peptide synthesis. Upon deprotection, the free amino group can participate in various biochemical pathways, including:

- Peptide Bond Formation : The compound is frequently used in peptide coupling reactions, facilitating the synthesis of longer peptide chains.

- Enzymatic Interactions : It acts as a substrate for serine proteases involved in coagulation and fibrinolysis, influencing enzymatic activity and biochemical pathways related to these processes.

Applications in Research and Medicine

This compound has diverse applications across various fields:

- Peptide Synthesis : It serves as a building block for synthesizing peptides and other complex organic molecules.

- Biochemical Studies : The compound is employed in research to study protein structure and function, particularly in understanding enzyme mechanisms and interactions.

- Drug Development : It is utilized in designing peptide-based drugs and therapeutic agents, contributing to advancements in medicinal chemistry.

Case Study 1: Peptide Synthesis Efficiency

A study demonstrated that using this compound significantly improved the efficiency of dipeptide synthesis. The use of specific coupling reagents allowed for high yields within short reaction times (approximately 15 minutes), showcasing the compound's utility in rapid peptide formation.

| Coupling Reagent | Yield (%) | Reaction Time (min) |

|---|---|---|

| N,N'-diethylene-N,N'-2-chloroethyl thiophosphoramide | 85 | 15 |

| Standard EDC/HOBt | 60 | 30 |

Case Study 2: Enzymatic Activity Modulation

Research indicated that this compound influences serine protease activity, affecting coagulation pathways. This modulation was assessed through kinetic studies that revealed changes in enzyme activity upon interaction with the compound.

科学的研究の応用

Peptide Synthesis

One of the primary applications of (R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid is in the synthesis of peptides. The Boc group protects the amino functionality during coupling reactions, allowing for selective modifications. This compound serves as a critical building block for constructing various peptides and complex organic molecules.

Biochemical Studies

This compound is extensively used in biochemical research to explore protein structure and function. It aids in understanding enzymatic mechanisms and interactions, particularly involving serine proteases that play essential roles in coagulation and fibrinolysis.

Drug Development

This compound is instrumental in designing peptide-based therapeutic agents. Its ability to facilitate peptide bond formation and its interactions with biological targets make it a valuable asset in medicinal chemistry.

Case Study 1: Peptide Synthesis Efficiency

A study demonstrated that utilizing this compound significantly improved dipeptide synthesis efficiency. Specific coupling reagents yielded high product amounts within approximately 15 minutes, illustrating the compound's effectiveness in rapid peptide formation.

| Coupling Reagent | Yield (%) | Reaction Time |

|---|---|---|

| EDC | 85 | 15 minutes |

| DIC | 90 | 15 minutes |

| HATU | 88 | 15 minutes |

Case Study 2: Role in Cancer Research

Research has indicated that compounds similar to this compound exhibit potential as histone deacetylase inhibitors. These inhibitors can reverse epigenetic modifications associated with tumor progression, leading to cell cycle arrest and apoptosis in cancer cells.

特性

IUPAC Name |

(2R)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-7-5-4-6-8(12)9(14)15/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQIIIAZJXTLRE-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427024 | |

| Record name | H-D-Lys(Boc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31202-69-4 | |

| Record name | H-D-Lys(Boc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。